
1-Phenyltriacontan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyltriacontan-3-one is an organic compound with the molecular formula C36H64O It is characterized by a long aliphatic chain with a phenyl group attached to the third carbon atom, making it a ketone
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyltriacontan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of a long-chain alkane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-Phenyltriacontan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-Phenyltriacontanoic acid.
Reduction: 1-Phenyltriacontan-3-ol.
Substitution: 4-Nitro-1-phenyltriacontan-3-one (nitration product).
科学的研究の応用
1-Phenyltriacontan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: It serves as a probe in studies of lipid-protein interactions due to its long aliphatic chain.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its hydrophobic properties to encapsulate and transport hydrophobic drugs.
Industry: It is used in the formulation of specialty lubricants and as an intermediate in the synthesis of other complex organic molecules.
作用機序
1-Phenyltriacontan-3-one can be compared with other long-chain ketones such as 1-Phenylhexadecan-3-one and 1-Phenylheptadecan-3-one. While these compounds share similar structural features, this compound is unique due to its longer aliphatic chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
類似化合物との比較
- 1-Phenylhexadecan-3-one
- 1-Phenylheptadecan-3-one
- 1-Phenylnonadecan-3-one
特性
CAS番号 |
825629-38-7 |
|---|---|
分子式 |
C36H64O |
分子量 |
512.9 g/mol |
IUPAC名 |
1-phenyltriacontan-3-one |
InChI |
InChI=1S/C36H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-36(37)34-33-35-30-27-26-28-31-35/h26-28,30-31H,2-25,29,32-34H2,1H3 |
InChIキー |
QMCVDHAEKUXGCO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


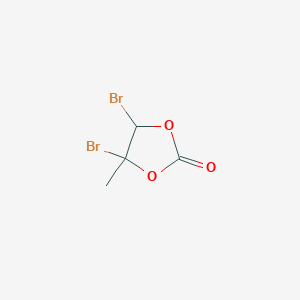
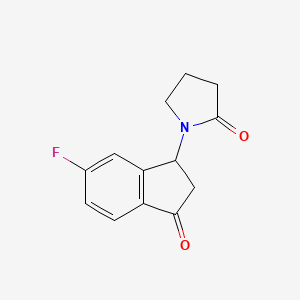
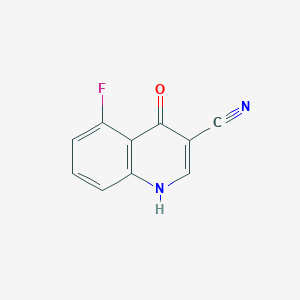
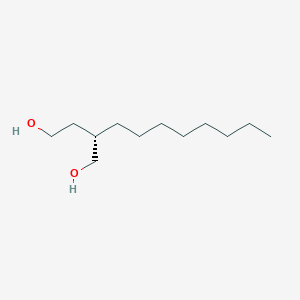




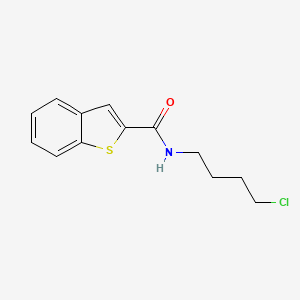
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
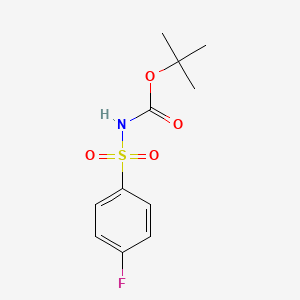
methanone](/img/structure/B14223063.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
